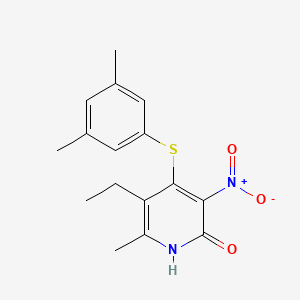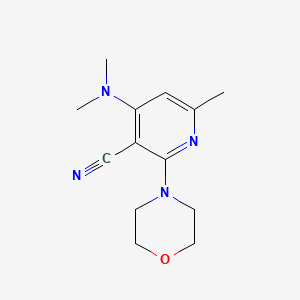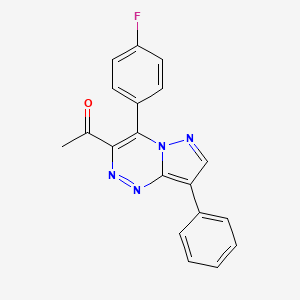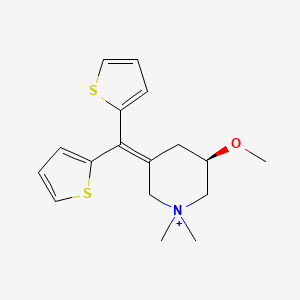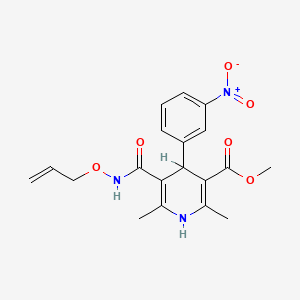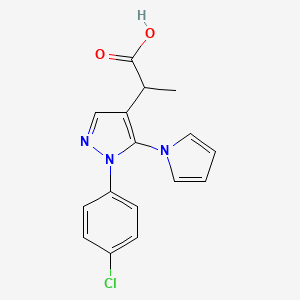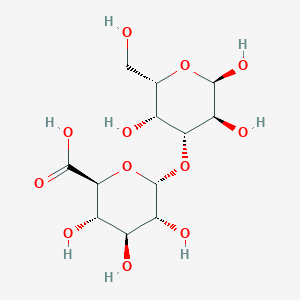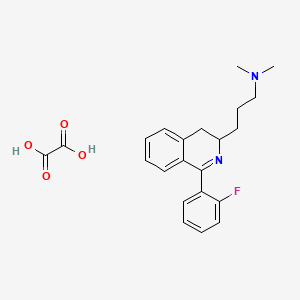
3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate is a chemical compound with a complex structure.
Vorbereitungsmethoden
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate involves several steps. The synthetic routes typically include the reaction of isoquinoline derivatives with fluorinated aromatic compounds under specific conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to fully understand the molecular mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3,4-Dihydro-N,N-dimethyl-1-(2-fluorophenyl)-3-isoquinolinepropanamine ethanedioate stands out due to its unique fluorinated aromatic structure. Similar compounds include other isoquinoline derivatives and fluorinated aromatic compounds.
Eigenschaften
CAS-Nummer |
83658-54-2 |
|---|---|
Molekularformel |
C22H25FN2O4 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H23FN2.C2H2O4/c1-23(2)13-7-9-16-14-15-8-3-4-10-17(15)20(22-16)18-11-5-6-12-19(18)21;3-1(4)2(5)6/h3-6,8,10-12,16H,7,9,13-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ODKPSPFINMFLPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


